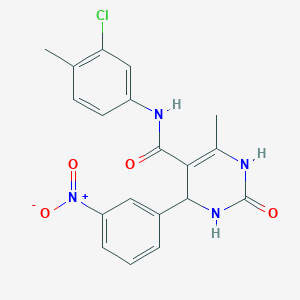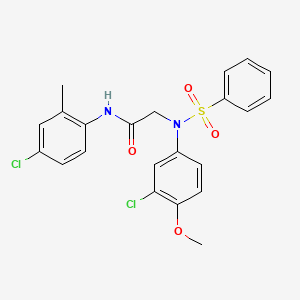![molecular formula C20H19FN4OS B4902788 2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B4902788.png)
2-[2-(2-FLUOROPHENYL)-1,3-THIAZOL-4-YL]-1-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Piperazine Moiety: The piperazine ring can be attached through a nucleophilic substitution reaction with an appropriate leaving group on the ethanone backbone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo various substitution reactions, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols.
Substitution: Products depend on the nucleophile used but can include various substituted thiazoles and piperazines.
Aplicaciones Científicas De Investigación
2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies to understand its interaction with biological targets.
Pharmacology: Research focuses on its potential effects on various biological pathways and its efficacy as a drug candidate.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one
- 2-[2-(2-Bromophenyl)-1,3-thiazol-4-yl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one
Uniqueness
2-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propiedades
IUPAC Name |
2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c21-17-6-2-1-5-16(17)20-23-15(14-27-20)13-19(26)25-11-9-24(10-12-25)18-7-3-4-8-22-18/h1-8,14H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNCMAULZIIDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CC3=CSC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-fluoro-N-{4-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B4902711.png)

![N-[5-(4-isopropylbenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4902722.png)
![N-[2-fluoro-4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4902723.png)
![N-(4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4902731.png)


![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]indoline](/img/structure/B4902743.png)
![[2-Bromo-6-ethoxy-4-(morpholine-4-carbothioyl)phenyl] naphthalene-2-sulfonate](/img/structure/B4902748.png)
![2-[2-(2-chloro-4-nitrophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4902757.png)

![ethyl 1-(3-thienylsulfonyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4902767.png)
![5-(2,4-dichlorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4902774.png)
![N-(4-fluorobenzyl)-3-{1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}propanamide](/img/structure/B4902782.png)
